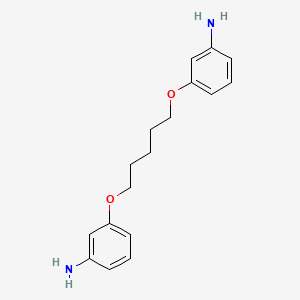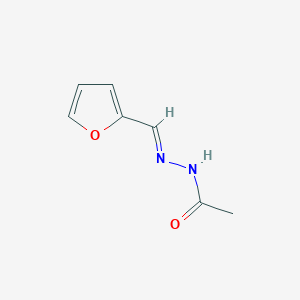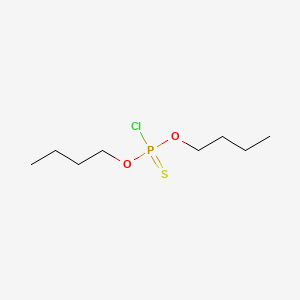
(4-Fluorobenzyl)(triphenyl)phosphonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluorobenzyl)(triphenyl)phosphonium chloride is a chemical compound with the molecular formula C25H21ClFP and a molecular weight of 406.87 g/mol . It is a phosphonium salt that features a 4-fluorobenzyl group attached to a triphenylphosphonium moiety. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobenzyl)(triphenyl)phosphonium chloride typically involves the reaction of triphenylphosphine with 4-fluorobenzyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
(4-Fluorobenzyl)(triphenyl)phosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific examples are less common
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide or potassium carbonate, which facilitate nucleophilic substitution. Solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and control the reaction environment .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives .
科学研究应用
(4-Fluorobenzyl)(triphenyl)phosphonium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions
Biology: The compound can be used in studies involving cell membrane permeability and mitochondrial targeting due to its lipophilic nature
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes
作用机制
The mechanism of action of (4-Fluorobenzyl)(triphenyl)phosphonium chloride involves its interaction with cellular membranes and its ability to cross lipid bilayers. The phosphonium moiety facilitates its accumulation in mitochondria, making it useful in studies of mitochondrial function and targeting .
相似化合物的比较
Similar Compounds
(4-Chlorobenzyl)(triphenyl)phosphonium chloride: Similar in structure but with a chlorine atom instead of a fluorine atom.
(4-Methylbenzyl)(triphenyl)phosphonium chloride: Features a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (4-Fluorobenzyl)(triphenyl)phosphonium chloride imparts unique properties, such as increased lipophilicity and potential for specific interactions in biological systems. This makes it particularly useful in studies involving fluorinated compounds and their biological effects .
属性
分子式 |
C25H22ClFP+ |
|---|---|
分子量 |
407.9 g/mol |
IUPAC 名称 |
(4-fluorophenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C25H21FP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1; |
InChI 键 |
CBHDAHHYMRXLIP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B11953538.png)
![Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate](/img/structure/B11953542.png)







